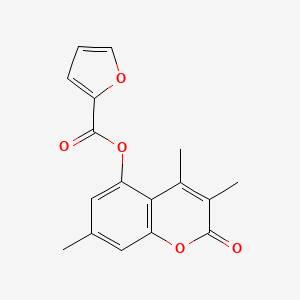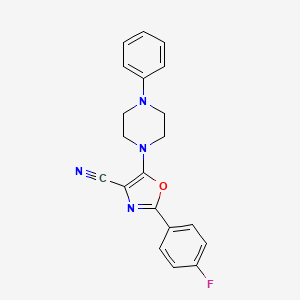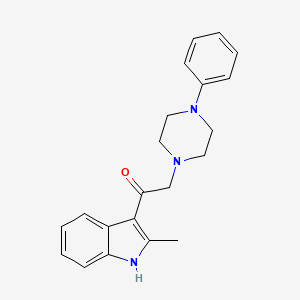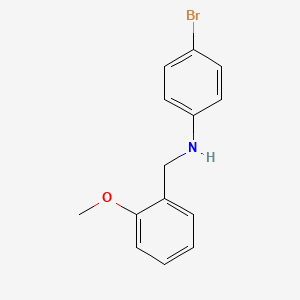![molecular formula C12H14N2O2 B5708563 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as modafinil, is a prescription medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is also used off-label as a cognitive enhancer and to treat attention deficit hyperactivity disorder (ADHD). Modafinil is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain.
Mécanisme D'action
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin. Modafinil binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine activity is thought to be responsible for the wakefulness-promoting effects of modafinil.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness, alertness, and cognitive performance. It has also been shown to decrease fatigue and improve mood. Modafinil has been found to increase the levels of certain hormones in the body, including cortisol, growth hormone, and prolactin. It has also been shown to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments. It is easy to administer, has a long half-life, and has few side effects. It is also non-addictive and has a low potential for abuse. However, modafinil can be expensive and may not be readily available in some countries. It is also not suitable for use in certain populations, such as pregnant women and individuals with liver or kidney disease.
Orientations Futures
There are several future directions for research on modafinil. One area of interest is the use of modafinil in the treatment of depression and other psychiatric disorders. Another area of interest is the potential use of modafinil in the treatment of cognitive decline in aging populations. Further research is also needed to better understand the long-term effects of modafinil use and to identify any potential risks or side effects associated with its use.
Conclusion:
In conclusion, modafinil is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by altering the levels of certain neurotransmitters in the brain and has been found to improve cognitive performance in healthy individuals. Modafinil has several advantages for use in lab experiments, but further research is needed to better understand its long-term effects and potential risks.
Méthodes De Synthèse
Modafinil is synthesized from benzhydrol and 2-(diphenylmethyl)sulfinylacetamide through a multi-step process. The first step involves the reaction of benzhydrol with thionyl chloride to form benzhydryl chloride. This is then reacted with ammonia to form benzhydrylamine. The second step involves the reaction of benzhydrylamine with 2-(diphenylmethyl)sulfinylacetamide to form modafinil.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive enhancing effects. It has been shown to improve cognitive performance in healthy individuals, particularly in the areas of attention, working memory, and executive function. Modafinil has also been studied for its potential use in the treatment of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12(14)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMKORZVSCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)



![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)